molecular formula C7H3BrF4O B1395087 1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene CAS No. 936249-93-3

1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene

Cat. No. B1395087
CAS RN: 936249-93-3
M. Wt: 259 g/mol
InChI Key: GNUYUMZDOZCIFV-UHFFFAOYSA-N
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Description

“1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene” is a chemical compound. Its unique chemical structure allows it to be used in several chemical reactions, making it a versatile building block for different products .


Synthesis Analysis

The synthesis of such compounds often involves palladium-catalyzed direct arylations of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using ab initio HF and Density Functional Theory (B3LYP) calculations . The optimized geometries of the molecule have been interpreted and compared with the reported experimental values of some substituted benzene .


Chemical Reactions Analysis

The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide .

Scientific Research Applications

Palladium-Catalyzed Arylations

1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene: is used in palladium-catalyzed direct arylation reactions. This process allows for the efficient synthesis of arylated heteroarenes, which are crucial intermediates in pharmaceutical chemistry . The use of this compound in such reactions is attractive due to its cost-effectiveness, simplicity, and low environmental impact.

Synthesis of Pharmaceutical Compounds

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it’s involved in the production of drugs that contain a (polyfluoroalkoxy)benzene unit, such as the anticancer agent Sonidegib and Lumacaftor for treating Mucoviscidose .

properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-1-3(9)2-5(10)6(4)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUYUMZDOZCIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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